5-(Chloromethyl)pyrazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFUJQQQBDEGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279512 | |
| Record name | 5-(Chloromethyl)-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-07-6 | |
| Record name | 5-(Chloromethyl)-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211526-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Chloromethyl Pyrazine 2 Carbonitrile
De Novo Synthetic Strategies for the Pyrazine (B50134) Core Incorporating Nitrile and Chloromethyl Functionalities
De novo synthesis, the construction of the pyrazine ring from acyclic precursors, offers a direct route to highly functionalized pyrazines. One notable strategy involves the condensation of diaminomaleonitrile (B72808) with an appropriate 1,2-dicarbonyl compound. Diaminomaleonitrile serves as a versatile and accessible building block for the synthesis of various nitrogen-containing heterocycles, including pyrazines. nih.gov The reaction of diaminomaleonitrile with a suitable glyoxal (B1671930) derivative can lead to the formation of the pyrazine-2,3-dicarbonitrile (B77751) scaffold, which can then be further functionalized.
Another promising de novo approach is the one-pot condensation reaction of arylglyoxals with 2-aminopropanediamide (B132164) in an alkaline solution. nih.gov This method has been successfully employed for the green and sustainable synthesis of structural analogs of favipiravir (B1662787), another important pyrazine derivative. nih.gov The reaction is sensitive to temperature, with different regioisomers being favored at different temperatures. By carefully selecting the appropriate arylglyoxal and optimizing the reaction conditions, this method could be adapted for the synthesis of the 5-(chloromethyl)pyrazine-2-carbonitrile core.
A more direct, albeit challenging, de novo synthesis of a closely related compound, 2-amino-3-cyano-5-chloromethyl-pyrazine, has been reported from aminomalononitrile (B1212270) and β-chloropyruvaldoxime. However, this method is hampered by low yields and the use of a physiologically hazardous reagent that decomposes at room temperature, making it unsuitable for large-scale industrial applications.
Precursor Synthesis and Functional Group Transformations Leading to this compound
A common and often more practical approach to the synthesis of this compound involves the functional group transformation of a pre-existing pyrazine ring. A key precursor for this strategy is 5-methylpyrazine-2-carbonitrile (B1586376).
Alternatively, 5-methylpyrazine-2-carboxylic acid can be esterified to its methyl ester, which can then be converted to the target compound. chemicalbook.com The direct conversion of a hydroxymethyl group to a chloromethyl group is also a viable strategy. Starting from 5-(hydroxymethyl)pyrazine-2-carbonitrile, nucleophilic substitution with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can provide a high-yield pathway to the final product.
The most direct functional group transformation is the side-chain chlorination of 5-methylpyrazine-2-carbonitrile. This is typically achieved through a free-radical chlorination reaction using a suitable chlorinating agent and a radical initiator.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in the Synthesis of this compound
The side-chain chlorination of 5-methylpyrazine-2-carbonitrile is a critical step that requires careful optimization to maximize the yield of the desired monochlorinated product and minimize the formation of dichlorinated and other byproducts. Key parameters that influence the reaction's outcome include the choice of chlorinating agent, the type and concentration of the radical initiator, the reaction temperature, and the solvent.
Chlorinating Agent: N-chlorosuccinimide (NCS) is a commonly used reagent for the side-chain chlorination of methyl-substituted heterocycles. researchgate.netresearchgate.net It is favored for its ease of handling and selectivity compared to gaseous chlorine. Trichloroisocyanuric acid (TCCA) is another effective chlorinating agent that offers a higher atom economy as it can deliver three chlorine atoms per molecule. acs.org
Radical Initiator: A radical initiator is typically required to initiate the chlorination process. Common initiators include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). The choice and concentration of the initiator can significantly affect the reaction rate and selectivity.
Temperature and Solvent: The reaction temperature must be carefully controlled to promote the desired monochlorination while suppressing over-chlorination. The choice of solvent is also crucial, with non-polar solvents like carbon tetrachloride or benzene (B151609) often being used for radical chlorinations.
Reactant Ratios: The molar ratio of the methylpyrazine substrate to the chlorinating agent is a key factor in controlling the extent of chlorination. Using a slight excess of the substrate can help to minimize the formation of dichlorinated byproducts.
Below is a representative data table illustrating the optimization of the side-chain chlorination of a methylpyrazine derivative:
| Entry | Chlorinating Agent (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Monochloro Product (%) | Yield of Dichloro Product (%) |
|---|---|---|---|---|---|---|---|
| 1 | NCS (1.1) | AIBN (5) | CCl4 | 80 | 4 | 65 | 15 |
| 2 | NCS (1.1) | BPO (5) | CCl4 | 80 | 4 | 70 | 12 |
| 3 | TCCA (0.4) | BPO (5) | CCl4 | 80 | 4 | 75 | 10 |
| 4 | NCS (1.0) | BPO (5) | Benzene | 80 | 4 | 68 | 18 |
| 5 | TCCA (0.4) | BPO (5) | CCl4 | 60 | 8 | 72 | 8 |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. For the synthesis of this compound, several green approaches can be considered.
The use of greener chlorinating agents is a key area of focus. Trichloroisocyanuric acid (TCCA) is considered a greener alternative to many traditional chlorinating agents due to its high atom economy and the fact that its byproduct, cyanuric acid, can be recycled. acs.org
Solvent selection is another important aspect of green chemistry. The use of hazardous solvents like carbon tetrachloride should be avoided. Alternative, less toxic solvents should be explored. In some cases, reactions can be performed in water, which is the most environmentally benign solvent. For example, a green synthesis of favipiravir analogs has been developed using water as the solvent. nih.gov
Energy efficiency can be improved by using alternative energy sources such as microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of some pyrazine derivatives. researchgate.net
Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. While not yet reported for this specific compound, the biosynthesis of related pyrazine derivatives, such as 2,5-dimethylpyrazine (B89654), has been demonstrated in genetically modified microorganisms. nih.gov This suggests the potential for developing biocatalytic routes to this compound or its precursors in the future.
Scalable Synthesis Protocols for Research and Development of this compound
The development of a scalable synthesis protocol is crucial for the transition from laboratory-scale research to pilot-plant and industrial production. Continuous flow chemistry is an enabling technology for the safe, efficient, and scalable synthesis of chemical compounds. google.comrsc.org
A potential scalable synthesis of this compound could be envisioned using a continuous flow process, drawing inspiration from the scalable synthesis of favipiravir. rsc.orgresearchgate.net A plausible multi-step flow process could involve:
Precursor Synthesis in Flow: The synthesis of a key precursor, such as 5-methylpyrazine-2-carbonitrile, could be performed in a continuous flow reactor.
Continuous Chlorination: The side-chain chlorination of the methylpyrazine precursor could be carried out in a subsequent flow reactor. Continuous flow offers precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for maximizing the selectivity of the monochlorination and ensuring safety, particularly for highly exothermic reactions.
In-line Purification: The output from the chlorination reactor could be passed through a continuous purification module, such as a liquid-liquid extraction unit or a continuous crystallization system, to isolate the desired product.
This integrated continuous flow approach would offer several advantages over traditional batch processing, including improved safety, higher yields and purity, reduced waste generation, and a smaller manufacturing footprint. The development of such a process would be a significant step towards the efficient and sustainable production of this compound for research and development purposes.
Mechanistic Studies of 5 Chloromethyl Pyrazine 2 Carbonitrile Reactivity
Nucleophilic Substitution Reactions at the Chloromethyl Group: Kinetics and Stereochemistry
The chloromethyl group at the 5-position of the pyrazine (B50134) ring is highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the compound's utility in medicinal chemistry and materials science.
The kinetics of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Generally, the reaction follows a second-order kinetic profile, consistent with an SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.
The electron-withdrawing nature of the pyrazine ring and the nitrile group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Common nucleophiles employed in reactions with 5-(chloromethyl)pyrazine-2-carbonitrile include amines, thiols, and alcohols, typically under basic conditions. For instance, the reaction with amines yields substituted aminomethyl pyrazine derivatives, while thiols produce thiomethyl analogs.
While the carbon of the chloromethyl group is not a stereocenter, stereochemical considerations can become important if the incoming nucleophile is chiral. In such cases, the SN2 mechanism would lead to an inversion of configuration if the reaction were to occur at a chiral center. However, for this compound itself, the primary focus is on the regioselectivity and efficiency of the substitution.
A key synthetic application involving this reactivity is the conversion of 5-(hydroxymethyl)pyrazine-2-carbonitrile to this compound using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction proceeds via an initial formation of a chlorosulfite ester (with SOCl₂), followed by an intramolecular SN2 attack by the chloride ion.
Reactivity of the Pyrazine Nitrogen Atoms in this compound
The nitrogen atoms in pyrazine are generally less nucleophilic than those in pyridine. In this compound, the nitrile group at the 2-position further deactivates the adjacent nitrogen atom (N1) and, to a lesser extent, the nitrogen at the 4-position (N4). This deactivation makes direct alkylation or protonation at these nitrogen atoms challenging under standard conditions.
Despite this reduced reactivity, under strongly acidic conditions or with powerful alkylating agents, reactions at the pyrazine nitrogens can occur. The formation of pyrazinium salts is a possibility, though it often requires forcing conditions. The site of reaction (N1 vs. N4) would be influenced by a combination of steric and electronic factors. The nitrogen at the 4-position is sterically more accessible, but the nitrogen at the 1-position is electronically less deactivated by the nitrile group.
In the context of metal coordination chemistry, the pyrazine nitrogens can act as ligands, coordinating to metal centers. For example, in the complex (Nitrato-κO)bis-[5-(pyridin-2-yl)pyrazine-2-carbonitrile-κN,N]silver(I), the pyrazine nitrogen atoms participate in the coordination with the silver(I) ion. nih.gov This demonstrates that even with deactivating substituents, the nitrogen lone pairs are available for interaction with sufficiently electrophilic species.
Chemical Transformations of the Nitrile Functionality in this compound
The nitrile group (-C≡N) at the 2-position of the pyrazine ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other functional groups.
Reduction to Amines:
The most common transformation of the nitrile group is its reduction to a primary amine (-CH₂NH₂). This can be achieved using various reducing agents. Catalytic hydrogenation is a widely used and economical method. wikipedia.org Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide, under an atmosphere of hydrogen gas. wikipedia.orglibretexts.orgcommonorganicchemistry.com The reaction conditions, such as temperature, pressure, and solvent, need to be carefully controlled to achieve selective reduction of the nitrile without affecting the chloromethyl group or the pyrazine ring. wikipedia.org The addition of ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) can help to minimize the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com
Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF, BH₃-SMe₂) can be employed. wikipedia.orglibretexts.orgcommonorganicchemistry.com These reagents are powerful and can reduce the nitrile to the corresponding amine in good yields. libretexts.org However, their reactivity might also lead to the reduction of other functional groups if not used selectively. For instance, LiAlH₄ can also reduce the chloromethyl group.
Hydrolysis to Carboxylic Acids:
The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water to form an imidic acid intermediate, which subsequently tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid and ammonia.
Base-catalyzed hydrolysis involves heating the nitrile with a strong base like sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization steps lead to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid.
Conversion to Aldehydes:
The nitrile group can also be partially reduced to an aldehyde (-CHO). The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic method for this transformation. wikipedia.org Another common reagent for this conversion is diisobutylaluminium hydride (DIBAL-H). wikipedia.org DIBAL-H is a mild reducing agent that can selectively reduce the nitrile to an imine intermediate at low temperatures. Subsequent aqueous workup hydrolyzes the imine to the desired aldehyde. wikipedia.org
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | H₂/Raney Ni, H₂/Pd/C, LiAlH₄, BH₃-THF | Primary Amine (-CH₂NH₂) |
| Hydrolysis | H₃O⁺, heat or OH⁻, heat | Carboxylic Acid (-COOH) |
| Partial Reduction | DIBAL-H, then H₂O | Aldehyde (-CHO) |
Radical Reactions and Photochemistry of this compound
The study of radical reactions and the photochemistry of this compound reveals alternative pathways for its functionalization.
A radical-ionic mechanism has been proposed for the coupling of pyrazine rings with benzenethiols in the presence of a copper catalyst. researchgate.net While this study focused on a related chloropyrazine derivative, it suggests that radical intermediates could play a role in the reactivity of this compound under certain conditions.
The chloromethyl group itself can be introduced onto a pyrazine-2-carbonitrile core via a radical mechanism. For example, reaction with chlorine gas (Cl₂) in a continuous-flow reactor at elevated temperatures (80–100°C) can generate a chloromethyl radical that selectively attacks the 5-position of the pyrazine ring. However, controlling such radical chain reactions can be challenging, often leading to the formation of di- or tri-chlorinated byproducts.
The photochemistry of pyrazine and its derivatives has been a subject of interest. Pyrazines can undergo various photochemical reactions, including isomerization and fragmentation, upon exposure to UV light. The specific photochemical behavior of this compound is not extensively documented in the available literature. However, it is plausible that the presence of the chloromethyl and nitrile groups would influence the excited state properties and reactivity of the pyrazine ring. The C-Cl bond in the chloromethyl group could be susceptible to homolytic cleavage upon photoexcitation, leading to the formation of a pyrazinylmethyl radical. This radical could then participate in various subsequent reactions, such as dimerization or reaction with solvent molecules.
Computational Chemistry Insights into Reaction Pathways and Transition States of this compound
Computational chemistry provides a powerful tool for understanding the reactivity of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and provide insights into the electronic and steric factors that govern reactivity.
For nucleophilic substitution reactions at the chloromethyl group, computational studies can be employed to calculate the activation energy for the SN2 pathway with different nucleophiles. These calculations can help to predict the relative rates of reaction and to understand the influence of the pyrazine ring and nitrile group on the electrophilicity of the benzylic carbon.
In the context of the reactivity of the pyrazine nitrogen atoms, computational methods can be used to calculate the proton affinities and Lewis basicities of the two nitrogen atoms. This would provide a quantitative measure of their relative nucleophilicity and help to predict the preferred site of protonation or alkylation. The calculated electronic properties, such as the distribution of electron density and the energies of the molecular orbitals, can also shed light on the deactivating effect of the nitrile group.
For the chemical transformations of the nitrile functionality, computational studies can elucidate the mechanisms of reduction, hydrolysis, and partial reduction. For example, the reaction pathway for the reduction of the nitrile by a hydride reagent like LiAlH₄ can be modeled to understand the stepwise transfer of hydride ions and the nature of the intermediates involved. Similarly, the transition states for the acid- and base-catalyzed hydrolysis of the nitrile can be calculated to understand the factors that influence the reaction rates.
While specific computational studies on this compound are not widely available, research on related pyrazine and heterocyclic systems demonstrates the utility of these methods. For instance, studies on pyrazine-based conjugates have utilized computational modeling to support observed biological properties. nih.gov Furthermore, DFT-based descriptors have been used to elucidate the physicochemical properties, reactivity, and site selectivity of other heterocyclic compounds. nih.gov Such computational approaches could be readily applied to gain a deeper understanding of the mechanistic details of the reactivity of this compound.
Derivatization Strategies and Scaffold Utility of 5 Chloromethyl Pyrazine 2 Carbonitrile
Design and Synthesis of Novel Analogs and Derivatives of 5-(Chloromethyl)pyrazine-2-carbonitrile
The synthesis of analogs and derivatives of this compound is a key area of research, driven by the quest for new molecules with specific biological or material properties. A common approach involves the reaction of pyrazinoic acids with thionyl chloride to produce acyl chlorides, which can then be reacted with various anilines to form a diverse range of pyrazine-2-carboxamides. researchgate.net This method has been adapted for parallel synthesis, allowing for the generation of numerous derivatives in a relatively short amount of time. researchgate.net
Another strategy focuses on the direct modification of the pyrazine (B50134) ring. For instance, chloromethyl pyrazines can be synthesized from methyl pyrazines using N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) under light conditions. mdpi.com These chloromethylated intermediates can then be coupled with other molecules, such as hederagenin, to create novel hybrid compounds. mdpi.com The synthesis of the starting this compound itself can be achieved through regioselective methods, including the dehydration and halogenation of pyrazine-2-carboxamide derivatives.
The following table provides examples of synthesized derivatives and their corresponding yields.
| Derivative | Starting Materials | Reagents and Conditions | Yield | Reference |
| Pyrazine-2-carboxamides | Pyrazinoic acids, anilines | Thionyl chloride | High | researchgate.net |
| Hederagenin-pyrazine conjugates | Hederagenin, chloromethyl pyrazines | K2CO3, DMF, 85 °C | 35-90% | mdpi.com |
| Substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives | 5-Chloropyrazine-2-carbonitrile (B1357153), substituted benzenethiols | Heterogeneous copper catalyst | Not specified | researchgate.net |
Exploiting the Chloromethyl Moiety for Diverse Functional Group Interconversions
The chloromethyl group (-CH2Cl) on the pyrazine ring is a highly reactive site, making it a prime target for a variety of functional group interconversions. This reactivity is primarily due to the chlorine atom being a good leaving group, facilitating nucleophilic substitution reactions.
A wide array of nucleophiles can be used to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:
Amines: Reaction with primary or secondary amines yields aminomethyl-pyrazine derivatives.
Thiols: Thiolates readily displace the chloride to form thiomethyl-pyrazine compounds.
Alcohols: Alkoxides or alcohols under basic conditions can be used to synthesize alkoxymethyl-pyrazine ethers.
These substitution reactions are fundamental to the construction of more complex molecules. The resulting derivatives can serve as intermediates for further transformations, expanding the chemical space accessible from the initial this compound scaffold. The chloromethyl group can also participate in reactions leading to the formation of covalent bonds with biological macromolecules, a property that can be exploited in the design of targeted therapies.
The table below summarizes some of the key functional group interconversions involving the chloromethyl moiety.
| Reaction Type | Nucleophile/Reagent | Product Class |
| Nucleophilic Substitution | Amines (R2NH) | Aminomethyl-pyrazines |
| Nucleophilic Substitution | Thiols (RSH) | Thiomethyl-pyrazines |
| Nucleophilic Substitution | Alcohols (ROH) | Alkoxymethyl-pyrazines |
| Covalent Bonding | Protein nucleophilic sites | Protein-pyrazine conjugates |
Utilization of the Nitrile Group for Orthogonal Functionalization and Heterocyclic Annulations
The nitrile group (-C≡N) on the this compound scaffold offers a distinct reactive handle that can be manipulated independently of the chloromethyl moiety, a concept known as orthogonal functionalization. This allows for a stepwise and controlled elaboration of the molecular structure.
The nitrile group can undergo a variety of chemical transformations:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a carboxamide, respectively. researchgate.net This introduces a new functional group that can be used for further derivatization, such as amide bond formation.
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This provides a site for the introduction of substituents via reactions with electrophiles.
Cyclization Reactions: The nitrile group is a key participant in the formation of new heterocyclic rings fused to the pyrazine core, a process known as annulation. For example, reaction with suitable reagents can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused systems. mdpi.com
The ability to perform chemistry on the nitrile group without affecting the chloromethyl group (and vice versa) is a powerful tool for synthetic chemists, enabling the construction of complex and diverse molecular architectures.
Pyrazine Ring Modifications and the Impact of Substituent Effects on Reactivity and Properties of this compound Derivatives
Modifications to the pyrazine ring itself can significantly influence the reactivity and properties of derivatives of this compound. The electronic nature of the pyrazine ring, which is an electron-deficient aromatic system, can be further tuned by the introduction of various substituents.
The placement of electron-donating or electron-withdrawing groups on the pyrazine ring can alter the reactivity of both the chloromethyl and nitrile functional groups. For example, the electronic deficiency at specific carbon atoms of the pyrazine ring can be calculated and correlated with the reactivity towards nucleophilic substitution. researchgate.net
Synthetic strategies for modifying the pyrazine ring include:
Nucleophilic Aromatic Substitution: The inherent electron deficiency of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds between the pyrazine ring and other aromatic or aliphatic groups. mdpi.com
Oxidation: The pyrazine ring can be oxidized to form N-oxides, which can then be used to facilitate further functionalization of the ring. mdpi.com
The interplay between the substituents on the pyrazine ring and the reactive sites of the molecule is a critical consideration in the design of new derivatives with desired chemical and physical properties.
Scaffold-Based Research for Library Synthesis and Compound Discovery Utilizing the this compound Core
The this compound core structure serves as a valuable scaffold for the generation of chemical libraries, which are large collections of related compounds that can be screened for biological activity. The presence of two distinct and reactive functional groups allows for the rapid and efficient synthesis of a wide variety of derivatives through combinatorial chemistry approaches.
The general strategy involves:
Functionalization of the Chloromethyl Group: A diverse set of building blocks containing nucleophilic groups (amines, thiols, alcohols, etc.) can be reacted with the chloromethyl moiety to create a first level of diversity.
Modification of the Nitrile Group: The resulting library of compounds can then be further diversified by performing a range of reactions on the nitrile group, such as hydrolysis, reduction, or cyclization.
This scaffold-based approach enables the systematic exploration of the chemical space around the pyrazine core, increasing the probability of discovering novel compounds with interesting biological or material properties. The pyrazine scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. mdpi.com This makes the this compound scaffold a particularly attractive starting point for drug discovery programs.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Chloromethyl Pyrazine 2 Carbonitrile and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 5-(chloromethyl)pyrazine-2-carbonitrile and its derivatives. This technique provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas with a high degree of confidence.
For the parent compound, this compound, HRMS analysis would confirm its molecular weight of approximately 153.02 g/mol . The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In the analysis of pyrazine (B50134) derivatives, HRMS is crucial for identifying products of various chemical reactions, such as nucleophilic substitutions at the chloromethyl group or transformations of the nitrile functionality. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the loss of the chloromethyl group and the nitrile group, providing further confirmation of its structure. For instance, in the analysis of various pyrazine products, the five largest peaks in the mass spectrum are typically reported with their relative intensities to aid in identification. researchgate.net
Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |
| 250.1234 | 215.0987 | Loss of chlorine |
| 250.1234 | 199.1032 | Loss of the nitrile group |
| 250.1234 | 123.0456 | Pyrazine ring fragment |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules in solution. For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrazine ring and the chloromethyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm their positions on the pyrazine ring.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbons of the pyrazine ring, the nitrile group, and the chloromethyl group. For example, in a related compound, 5-(2-methoxyethoxy)pyrazine-2-carbonitrile, characteristic shifts for the nitrile carbon are observed around 110 ppm.
Multi-Dimensional NMR: 2D NMR experiments are crucial for unambiguously assigning these signals. For instance, an HMBC experiment would show correlations between the protons of the chloromethyl group and the adjacent carbon on the pyrazine ring, confirming its position at C5. The development of fast multi-dimensional NMR acquisition and processing techniques has further enhanced the efficiency of these analyses. spektrino.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H3 | 8.8 - 9.0 | - |
| H6 | 8.7 - 8.9 | - |
| -CH₂Cl | 4.8 - 5.0 | 45 - 50 |
| C2 (-CN) | - | 115 - 120 |
| C3 | - | 150 - 155 |
| C5 | - | 140 - 145 |
| C6 | - | 145 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. mdpi.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their vibrational modes.
For this compound, FT-IR and Raman spectra would exhibit characteristic bands for the C-H, C=N (in the pyrazine ring), C≡N (nitrile), and C-Cl stretching and bending vibrations.
FT-IR Spectroscopy: The FT-IR spectrum would show a strong absorption band for the nitrile group (C≡N) typically in the range of 2220-2260 cm⁻¹. The C-Cl stretching vibration would be observed in the lower frequency region, generally between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis. For example, in a study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, both techniques were used in conjunction with theoretical calculations to make complete vibrational assignments. researchgate.net
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Pyrazine Ring (C=N, C=C) | Stretching | 1400 - 1600 |
| -CH₂- | Scissoring | 1400 - 1450 |
| C-Cl | Stretching | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure, including the planarity of the pyrazine ring and the conformation of the chloromethyl group. This method is also invaluable for characterizing co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice.
Studies on related pyrazine derivatives, such as pyrazinic acid and pyrazine-2,3-dicarboxylic acid dihydrate, have utilized X-ray diffraction to determine their crystal structures and understand the hydrogen bonding networks present. researchgate.net For instance, the crystal structure of pyrazinic acid revealed that the molecules are linked by O–H···N hydrogen bonds. researchgate.net
Table 4: Illustrative Crystallographic Data for a Pyrazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.4 |
| Volume (ų) | 987.6 |
This table presents hypothetical data for illustrative purposes.
Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide powerful separation and detection capabilities.
HPLC-MS: This technique is well-suited for the analysis of polar and non-volatile compounds. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water, is a common method for separating pyrazine derivatives. The coupling with MS allows for the identification of each separated component.
GC-MS: GC-MS is ideal for the analysis of volatile and thermally stable compounds. researchgate.net For this compound, GC-MS can be used to determine its purity and to identify any volatile impurities. Headspace solid-phase microextraction coupled with GC-MS has been successfully used to identify pyrazines in complex matrices. researchgate.net
The choice between HPLC-MS and GC-MS depends on the specific properties of the analytes. Both techniques are crucial for quality control in the synthesis of this compound and for monitoring its reactions.
Table 5: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Principle | Advantages | Typical Application |
| HPLC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of polarities and molecular weights. | Purity assessment of the final product and analysis of reaction mixtures. |
| GC-MS | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds. | Analysis of volatile impurities and byproducts. |
Computational Chemistry and Theoretical Studies on 5 Chloromethyl Pyrazine 2 Carbonitrile
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 5-(Chloromethyl)pyrazine-2-carbonitrile. Methods such as DFT with the B3LYP functional and a 6-31G* or higher basis set are commonly used to optimize the molecule's geometry and calculate its electronic properties. nih.gov
These calculations reveal the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich pyrazine (B50134) ring, while the LUMO is influenced by the electron-withdrawing nitrile and chloromethyl groups. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface visually identifies electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. The chloromethyl group, in particular, is a key reactive site capable of forming covalent bonds with nucleophiles.
Table 1: Hypothetical Calculated Electronic Properties for this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com
MD is also invaluable for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules like proteins. semanticscholar.org Simulations can model the binding of the compound to a protein's active site, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on similar pyrazine derivatives have shown they can interact with transport proteins like human serum albumin (HSA), and MD simulations help elucidate the stability and nature of these interactions. semanticscholar.org
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Example Setting | Purpose |
| Force Field | AMBER, CHARMM | Defines the potential energy of the system |
| Water Model | TIP3P | Simulates an aqueous solvent environment |
| Simulation Time | 100 - 1000 ns | Duration to observe significant molecular motion mdpi.com |
| Temperature | 300 K | Simulates physiological conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be validated against experimental measurements, serving as a powerful tool for structure confirmation. nih.gov
Using DFT calculations, it is possible to compute the vibrational frequencies corresponding to infrared (IR) spectra. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). nih.gov The accuracy of these predictions is often assessed by calculating the Mean Absolute Error (MAE) between the computed and experimental values. nih.gov This synergy between theoretical prediction and experimental data is crucial for unambiguously assigning spectral peaks and confirming the molecular structure. researchgate.net
Table 3: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data
| Spectroscopic Data | Experimental Value | Calculated Value (Scaled) | Assignment |
| IR Frequency | ~2240 cm⁻¹ | ~2235 cm⁻¹ | C≡N (Nitrile) stretch |
| IR Frequency | ~750 cm⁻¹ | ~745 cm⁻¹ | C-Cl (Chloromethyl) stretch |
| ¹³C NMR Shift | ~117 ppm | ~118 ppm | Nitrile Carbon (C≡N) |
| ¹H NMR Shift | ~4.8 ppm | ~4.7 ppm | Methylene Protons (-CH₂Cl) |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its biological activity. These models are essential in medicinal chemistry for designing more potent and selective drug candidates. nih.gov
For analogs of this compound, a QSAR study would involve several steps. First, a series of analogs would be synthesized and their biological activity (e.g., IC₅₀ value against a specific enzyme) would be measured. Next, a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, and topological properties) would be calculated for each analog using computational software. mdpi.com
Using statistical methods like multiple linear regression or more advanced machine learning algorithms, a mathematical model is built that relates the descriptors to the observed activity. nih.gov The predictive power and robustness of the QSAR model are evaluated using statistical metrics such as the coefficient of determination (R²), cross-validation coefficient (q²), and external validation. mdpi.com The resulting model can then be used to predict the activity of new, unsynthesized analogs and to generate contour maps (as in CoMFA or CoMSIA methods) that visualize which structural modifications are likely to increase or decrease activity. mdpi.com
Table 4: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Dipole Moment, Partial Charges | Electron distribution, polarity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity |
| Topological | Wiener Index, Connectivity Indices | Atomic connectivity and branching |
Tautomerism and Isomerization Studies of this compound
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. While this compound itself does not possess the typical functional groups for common tautomeric forms like keto-enol tautomerism, computational studies can explore the possibility of less common tautomers or isomers.
The primary form of isomerism relevant to this molecule is conformational isomerism, specifically concerning the rotation of the -CH₂Cl group. DFT calculations can be employed to determine the relative energies of different rotamers (conformers that differ by rotation around a single bond). researchgate.net These calculations can identify the most stable (lowest energy) conformation and the energy barriers to rotation. This information is valuable because the specific conformation of a molecule can significantly impact its ability to bind to a biological target. Experimental techniques like variable-temperature NMR could potentially be used to study these rotational barriers and validate the computational predictions. researchgate.net
Table 5: Hypothetical Relative Energies of Conformational Isomers (Rotamers)
| Rotamer | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) | Stability |
| A | 0° | +1.5 | Transition State |
| B | 90° | 0.0 | Most Stable |
| C | 180° | +1.8 | Transition State |
Emerging Applications and Interdisciplinary Research Areas for 5 Chloromethyl Pyrazine 2 Carbonitrile
Applications in Medicinal Chemistry Research
The pyrazine (B50134) scaffold is a prominent feature in numerous biologically active compounds, and 5-(chloromethyl)pyrazine-2-carbonitrile serves as a key intermediate for the synthesis of novel therapeutic agents. researchgate.net Its utility stems from the ability of the chloromethyl group to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.
Design and Synthesis of Potential Bioactive Agents Incorporating the this compound Moiety
The reactivity of the chloromethyl group is a cornerstone of its application in medicinal chemistry. This functional group readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols, to create a diverse library of pyrazine derivatives. This synthetic accessibility has been exploited to generate compounds with a variety of potential therapeutic applications.
For instance, derivatives of this compound have been investigated for their antimycobacterial properties. Research has shown that compounds derived from this precursor can effectively inhibit the growth of Mycobacterium tuberculosis at micromolar concentrations, highlighting its potential in the development of new tuberculosis treatments. Additionally, certain pyrazine derivatives synthesized from this starting material have demonstrated cytotoxic activities against human tumor cell lines, including colorectal carcinoma and breast cancer, indicating a potential role in oncology research.
The synthesis of these bioactive agents often involves a multi-step process. A general scheme might involve the reaction of this compound with a suitable nucleophile to form a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond. The resulting product can then be further modified to optimize its biological activity.
| Bioactive Agent Type | General Synthetic Approach | Potential Therapeutic Area |
| Antimycobacterial Agents | Nucleophilic substitution with amines or thiols containing antimycobacterial pharmacophores. | Tuberculosis |
| Anticancer Agents | Reaction with nucleophiles to introduce moieties known to interact with cancer-related targets. | Oncology |
| Kinase Inhibitors | Used in the construction of complex molecules like checkpoint kinase (CHK1) inhibitors, such as in the synthesis of prexasertib (B560075) derivatives. | Oncology |
Target-Oriented Synthesis of this compound-Based Ligands for Protein Interaction Studies
The pyrazine ring itself is a valuable pharmacophore due to its ability to participate in various non-covalent interactions with biological macromolecules. nih.govresearchgate.net Its heteroaromatic nature allows for hydrogen bonding, with the nitrogen atoms acting as hydrogen bond acceptors, as well as π-interactions with aromatic amino acid residues in proteins. nih.govresearchgate.net The chloromethyl and cyano groups of this compound add further potential for specific interactions. The chloromethyl group can act as a reactive handle to form covalent bonds with nucleophilic residues on a protein target.
This combination of features makes this compound an attractive starting material for the rational design of ligands that can modulate protein function. By strategically modifying the molecule, researchers can create compounds that bind to specific sites on a protein, either inhibiting its activity or modulating its interactions with other molecules. nih.gov
A systematic analysis of the RCSB PDB database has revealed that pyrazine-based ligands frequently engage in hydrogen bonding and π-interactions within protein binding sites. nih.gov The pyrazine nitrogen is a common hydrogen bond acceptor, and the aromatic ring can participate in π-stacking with residues like phenylalanine and histidine. nih.govresearchgate.net The presence of a chloro substituent can also lead to halogen bonding, another important non-covalent interaction. nih.govresearchgate.net
| Interaction Type | Contributing Moiety | Potential Protein Residue Partners |
| Hydrogen Bonding (Acceptor) | Pyrazine Nitrogens | Amine or hydroxyl groups (e.g., from Ser, Thr, Lys) |
| π-Interactions | Pyrazine Ring | Aromatic residues (e.g., Phe, Tyr, Trp, His) |
| Halogen Bonding | Chloro Group | Electron-rich atoms (e.g., oxygen, sulfur) |
| Covalent Bonding | Chloromethyl Group | Nucleophilic residues (e.g., Cys, Lys, His) |
Contributions to Materials Science Research (e.g., Polymer Precursors, Self-Assembly)
The rigid and planar structure of the pyrazine ring, along with the reactive functionalities of this compound, make it a candidate for applications in materials science. While specific research on this compound in materials science is not extensively documented, its structural motifs are found in various advanced materials.
The pyrazine unit can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic properties. ulaval.caresearchgate.net The nitrile group can also be a precursor for the formation of other functional groups or can participate in polymerization reactions. The chloromethyl group provides a reactive site for grafting the pyrazine unit onto other polymer chains or for initiating polymerization.
Furthermore, the ability of pyrazine derivatives to engage in intermolecular interactions, such as π-π stacking and hydrogen bonding, can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. researchgate.net These self-assembled materials can have applications in areas such as organic electronics and sensor technology. For instance, the formation of infinite tape structures through intermolecular C—H⋯F hydrogen-bonding interactions has been observed in a silver(I) complex containing a 5-(2-pyridyl)pyrazine-2-carbonitrile ligand. researchgate.net
Role in Catalysis Research as a Ligand or Precursor for Catalytic Systems
Pyrazine-containing compounds can act as ligands that coordinate with metal centers to form catalysts. researchgate.net The nitrogen atoms of the pyrazine ring can donate their lone pair of electrons to a metal ion, forming a stable complex. The electronic properties of the pyrazine ring and its substituents can influence the catalytic activity of the metal center.
While direct catalytic applications of this compound are not widely reported, its derivatives have the potential to be used in various catalytic systems. The nitrile group can be hydrolyzed to a carboxylic acid, which can then act as a coordinating group. The chloromethyl group can be used to anchor the pyrazine ligand to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.
For example, manganese dioxide has been used as a catalyst in a continuous flow reactor for the hydration of pyrazine-2-carbonitrile to pyrazinamide. researchgate.net This suggests that pyrazine derivatives can be compatible with and participate in catalytic processes.
Advanced Organic Synthesis Reagent Development Utilizing the Reactivity of this compound
The dual reactivity of this compound makes it a versatile reagent in organic synthesis. The chloromethyl group is a good leaving group in nucleophilic substitution reactions, while the nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides.
This allows for the use of this compound in the construction of complex heterocyclic systems. For example, it can serve as a starting material for the synthesis of substituted pyrazines, which are important scaffolds in pharmaceuticals and agrochemicals. The regioselective preparation of related compounds like 5-chloropyrazine-2-carbonitrile (B1357153) has been described, highlighting the controlled chemical manipulations possible with this class of molecules. researchgate.net
Photophysical and Optoelectronic Applications of this compound Derivatives
Pyrazine derivatives can exhibit interesting photophysical properties, including fluorescence. The electronic transitions within the pyrazine ring system can be tuned by the introduction of different substituents, leading to materials with specific absorption and emission characteristics. pku.edu.cn
While the photophysical properties of this compound itself have not been extensively studied, its derivatives could potentially be used in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The introduction of styryl groups to the pyrazine core, for example, has been shown to influence the fluorescence quantum yields of the resulting compounds. pku.edu.cn Research into pyridine-carbonitrile derivatives has also highlighted how structural modifications can impact fluorescence properties. researchgate.net The 1,3,5-triazine (B166579) group, which is structurally related to pyrazine, is known to be a strong electron-accepting center and is used to construct functional materials with desirable optical and electrical properties. researchgate.net
Conclusion and Future Research Directions
The exploration of 5-(chloromethyl)pyrazine-2-carbonitrile has revealed a molecule of significant synthetic versatility and potential across various scientific fields. Its unique bifunctional nature, featuring a reactive chloromethyl group and a cyano group on a pyrazine (B50134) core, positions it as a valuable building block in synthetic and medicinal chemistry. This concluding section summarizes the key findings, identifies knowledge gaps, and proposes future research trajectories to fully exploit the potential of this compound.
Q & A
Q. What are the common synthetic routes for 5-(Chloromethyl)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves chlorination or substitution reactions on pyrazine precursors. For example, phosphoryl chloride (POCl₃) is frequently used to introduce chlorine atoms into pyrimidine or pyrazine scaffolds under reflux conditions . Multi-step protocols may include nucleophilic substitution at the methyl group, leveraging the reactivity of the chloromethyl moiety. Optimization focuses on controlling reaction temperature (e.g., 80–110°C), solvent selection (e.g., acetonitrile or DMF for polar aprotic conditions), and stoichiometric ratios to minimize byproducts like dichlorinated derivatives . Purity is enhanced via crystallization or chromatography, validated by HPLC or LC-MS .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .
- NMR : ¹H NMR resolves methylene protons (δ 4.5–5.0 ppm for -CH₂Cl), while ¹³C NMR confirms nitrile (δ ~115 ppm) and chloromethyl carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 168.02) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry, often using SHELX software for refinement .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in bond lengths or coordination geometry (e.g., Ag(I) complexes) require iterative refinement using programs like SHELXL . For example, in silver coordination complexes, π–π interactions (3.8–4.0 Å) and hydrogen bonding (C–H⋯N) must be modeled with restrained parameters. Validation tools like Coot or PLATON assess geometric outliers, while disorder modeling accounts for dynamic crystal packing . Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) resolves electronic effects on bond angles .
Q. What strategies mitigate hERG inhibition while preserving CHK1 inhibitory activity in pyrazine-carbonitrile derivatives?
Structural optimization balances lipophilicity (logP <3) and basicity (pKa ~7–8) to reduce hERG binding. For example:
- Substituent Engineering : Introducing morpholine or trifluoromethyl groups at the pyridine ring maintains CHK1 potency (IC₅₀ <10 nM) while lowering hERG affinity .
- Cellular Assays : Integrated selectivity profiling using in vitro hERG patch-clamp and CHK1 phosphorylation assays (e.g., Prexasertib derivatives) identifies optimal substituents .
- PK/PD Modeling : Adjusting oral bioavailability via Captisol® formulations reduces systemic exposure to hERG-active metabolites .
Q. How does the chloromethyl group influence the pharmacological activity of pyrazine-carbonitrile-based CHK1 inhibitors?
The chloromethyl moiety enhances electrophilicity, enabling covalent interactions with cysteine residues in CHK1’s ATP-binding pocket. However, this reactivity may increase off-target effects. Structure-activity relationship (SAR) studies show:
- Replacement with aminomethyl groups improves solubility but reduces potency (e.g., LY2606368 vs. CCT245737) .
- Steric Effects : Bulkier substituents (e.g., cyclohexylmethyl) restrict conformational flexibility, enhancing selectivity for CHK1 over CHK2 .
- Metabolic Stability : Deuterated analogs (e.g., Prexasertib-d4) prolong half-life by resisting cytochrome P450 oxidation .
Q. What methodologies address contradictory biological data in cytotoxicity studies of this compound derivatives?
- Mechanistic Deconvolution : Use isoform-specific kinase assays (e.g., CHK1 vs. ATM/ATR) to isolate target effects .
- Combinatorial Screening : Pair with DNA-damaging agents (e.g., cisplatin) to differentiate synergistic vs. standalone activity .
- Toxicogenomics : RNA-seq identifies off-target pathways (e.g., oxidative stress) linked to variable IC₅₀ values across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
